Fmoc-L-Tryptophanol
Overview
Description
Fmoc-L-Tryptophanol is a complex organic compound that features a fluorenyl group, an indole moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tryptophanol typically involves multiple steps, including the protection of functional groups, formation of the carbamate linkage, and deprotection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. These methods often employ large-scale reactors and continuous flow processes to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Tryptophanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Fmoc-L-Tryptophanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-L-Tryptophanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)-2-methoxy-3-methylbutanamide
- 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxy-N-methylacetamide
Uniqueness
Fmoc-L-Tryptophanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUDYNHTCJBHI-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654300 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-60-2 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153815-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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